molecular formula C23H30OS B14590529 S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate CAS No. 61538-23-6

S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate

Katalognummer: B14590529
CAS-Nummer: 61538-23-6
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: CRBZJTKRMTWRFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate: is a chemical compound with the molecular formula C23H30OS . It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by its unique structure, which includes a butylphenyl group and a hexylbenzene group connected through a carbothioate linkage.

Vorbereitungsmethoden

The synthesis of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate typically involves the reaction of 4-hexylbenzenethiol with 4-butylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbothioate group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

61538-23-6

Molekularformel

C23H30OS

Molekulargewicht

354.5 g/mol

IUPAC-Name

S-(4-butylphenyl) 4-hexylbenzenecarbothioate

InChI

InChI=1S/C23H30OS/c1-3-5-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(14-18-22)9-6-4-2/h11-18H,3-10H2,1-2H3

InChI-Schlüssel

CRBZJTKRMTWRFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.